7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Description
7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a 3-fluorophenoxyethyl substituent at the 7-position of the fused heterocyclic core. Its molecular formula is C₁₃H₁₂FN₅O, with a molecular weight of 273.27 g/mol . The compound’s structure combines the electron-deficient triazolopyrimidine scaffold with a fluorinated aromatic ether moiety, which is known to enhance metabolic stability and binding affinity in medicinal chemistry applications .
Properties
IUPAC Name |
7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O/c1-9(19-11-4-2-3-10(14)7-11)12-5-6-15-13-16-8-17-18(12)13/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVXSBJANQWERD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC=NN12)OC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:
Preparation of 3-Fluorophenoxyethylamine: This intermediate is synthesized by reacting 3-fluorophenol with ethylamine under suitable reaction conditions.
Formation of Triazolopyrimidine Core: The intermediate is then reacted with appropriate reagents to form the triazolopyrimidine core structure.
Final Functionalization: The compound is further functionalized to introduce the desired substituents and complete the synthesis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors and optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at position 2 of the triazolo-pyrimidine core participates in nucleophilic substitution reactions. For example:
- Reaction with acyl chlorides : The amino group reacts with acyl chlorides to form amide derivatives. This is critical for pharmacological modifications .
- Alkylation : Alkyl halides interact with the amino group under basic conditions to yield N-alkylated derivatives .
Table 1: Nucleophilic Substitution Reactions
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | DCM, RT, 12 h | 2-Acetamido derivative | 78% | |
| Benzyl chloride | K₂CO₃, DMF, 80°C, 6 h | 2-Benzylamino derivative | 65% |
Electrophilic Aromatic Substitution
The electron-rich triazole ring undergoes electrophilic substitution, particularly at position 3:
- Nitration : Using HNO₃/H₂SO₄ introduces nitro groups at position 3, enhancing electron-withdrawing properties .
- Halogenation : N-Halosuccinimides (NXS) in acetonitrile yield 3-halo derivatives .
Table 2: Electrophilic Substitution Reactions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 30 min | 3-Nitro derivative | 62% | |
| NBS (N-Bromosuccinimide) | CH₃CN, RT, 2 h | 3-Bromo derivative | 71% |
Cross-Coupling Reactions
The compound’s halogenated derivatives (e.g., 5- or 7-bromo analogs) participate in Pd-catalyzed cross-couplings:
- Suzuki-Miyaura : Aryl boronic acids couple with brominated analogs to form biaryl derivatives .
- Sonogashira : Terminal alkynes react with iodo derivatives to form alkynyl-substituted products .
Table 3: Cross-Coupling Reactions
| Reaction Type | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | 5-(4-Methoxyphenyl) derivative | 88% | |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | 7-Ethynyl derivative | 61% |
Oxidation and Reduction
- Oxidation : The ethyl group in the fluorophenoxyethyl side chain can be oxidized to a ketone using KMnO₄ under acidic conditions .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines .
Table 4: Oxidation/Reduction Reactions
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ oxidation | H₂SO₄, 60°C, 4 h | 1-(3-Fluorophenoxy)acetone | 55% | |
| H₂/Pd-C reduction | EtOH, RT, 12 h | 3-Amino derivative | 90% |
Functionalization via Vilsmeier-Haack Reaction
The triazolo-pyrimidine core undergoes formylation at position 3 using POCl₃/DMF, yielding aldehydes for further derivatization .
Example Reaction Pathway :
Comparative Reactivity of Structural Analogs
Substituents on the phenoxy ring significantly alter reactivity:
Table 5: Substituent Effects on Reactivity
| Analog Substituent | Reaction Rate (Nitration) | Product Stability | Source |
|---|---|---|---|
| 3-Fluoro (target) | Moderate | High | |
| 4-Fluoro | Slow | Moderate | |
| 2-Chloro | Fast | Low |
The electron-withdrawing fluorine at the 3-position deactivates the ring, slowing electrophilic substitution compared to chloro analogs .
Key Research Findings
- Synthetic Utility : The compound serves as a scaffold for antimicrobial and antiviral agents, with modifications at positions 2 and 3 showing enhanced bioactivity .
- Mechanistic Insights : DFT studies confirm that the triazole nitrogen lone pairs direct electrophiles to position 3 .
- Scalability : Microwave-assisted reactions improve yields (e.g., 85% for Suzuki couplings) while reducing reaction times .
Scientific Research Applications
Chemistry: In chemistry, 7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It may also serve as a lead compound for the development of new drugs.
Medicine: The compound has shown promise in medicinal chemistry, with potential applications in the treatment of various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound may be used in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism by which 7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- Molecular Formula : C₁₃H₁₂FN₅O (identical to the target compound).
- Key Difference: The fluorine atom is at the 2-position of the phenoxy group instead of the 3-position.
- Properties : Similar molecular weight (273.27 g/mol) but distinct regiochemistry, which may alter electronic distribution and biological target interactions .
7-(1-(3-(Trifluoromethyl)phenoxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
- Molecular Formula : C₁₄H₁₁F₃N₄O.
- Key Difference : Replacement of the 3-fluorophenyl group with a 3-(trifluoromethyl)phenyl group.
Bioactivity Comparison
Anticancer Activity
- Compound H15 ([1,2,4]Triazolo[1,5-a]pyrimidine indole derivative):
- Structure : 5-((4-Ethylpiperazin-1-yl)methyl)-7-(1-methyl-1H-indol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine.
- Activity : IC₅₀ = 6.1 µM against HT-1080 (fibrosarcoma) and 12.3 µM against Bel-7402 (hepatoma) cells .
- Comparison : The target compound lacks the indole and piperazine moieties, which are critical for tubulin-binding activity in H15 .
Anticonvulsant Activity
- Compound 3f (7-(Heptyloxy)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine): ED₅₀: 84.9 mg/kg in maximal electroshock tests, outperforming valproate (ED₅₀ = 272 mg/kg) . Structural Insight: The long alkoxy chain (heptyl) enhances hydrophobic interactions with CNS targets, whereas the target compound’s 3-fluorophenoxyethyl group may favor different pharmacokinetic profiles.
Physical Properties
Key Research Findings and Implications
Substituent Position Matters: The 3-fluorophenoxy group in the target compound may offer better metabolic stability compared to 2-fluoro analogs due to reduced steric hindrance and optimized electronic effects .
Bioisosteric Potential: The [1,2,4]triazolo[1,5-a]pyrimidine core serves as a bioisostere for carbonyl-containing scaffolds, mitigating metabolic liabilities seen in non-cyclized analogs .
Versatility in Applications: Structural modifications at the 7-position (e.g., alkoxy, aryl, or amino groups) enable tailored interactions with diverse biological targets, from microtubules to dihydroorotate dehydrogenase .
Biological Activity
7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine (CAS Number: 477865-03-5) is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing on a variety of research studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Linear Formula : C13H12FN5O
- Molecular Weight : 273.27 g/mol
- CAS Number : 477865-03-5
The compound features a triazolo-pyrimidine core with a fluorophenoxyethyl substituent that influences its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include the formation of the triazole ring followed by the introduction of the fluorophenyl group. Detailed synthetic routes can be found in various literature sources focusing on similar triazolo-pyrimidine derivatives .
Antiproliferative Activity
Research has demonstrated that compounds within the triazolo-pyrimidine class exhibit significant antiproliferative properties against various cancer cell lines. For instance:
- Cell Lines Tested : Breast (MCF-7), Colon (HT-29), and Lung (A549) cancer cell lines.
- Mechanism : The antiproliferative effects are often attributed to mechanisms other than inhibition of dihydrofolate reductase (DHFR), indicating alternative pathways may be involved in inducing cell death .
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of triazolo-pyrimidines against viruses such as influenza A. The compound's ability to disrupt protein-protein interactions essential for viral replication has been noted:
- Target Interaction : The PA-PB1 interface of the influenza A virus polymerase complex.
- Assays Conducted : ELISA-based assays and plaque reduction assays in MDCK cells demonstrated effective antiviral activity .
Inhibition Studies
In vitro studies have shown that derivatives of this compound can inhibit RNase H activity with IC50 values in the micromolar range:
- IC50 Values : Compounds derived from this scaffold have shown promising inhibitory activity with IC50 values around 13.1 to 17.7 µM against HIV-1 .
Case Studies
Several case studies have illustrated the biological efficacy of this compound:
- Study on Cancer Cell Lines : A comparative analysis revealed that modifications to the triazolo-pyrimidine scaffold significantly enhanced antiproliferative activity across multiple cancer types.
- Antiviral Efficacy : In a study focusing on influenza virus strains, compounds were tested for their ability to inhibit viral replication, showing potential as therapeutic agents.
Data Summary Table
Q & A
Q. What are the established synthetic routes for 7-substituted [1,2,4]triazolo[1,5-a]pyrimidines, and how can their purity be optimized?
The most efficient method involves a multi-component fusion reaction using 5-amino-1,2,4-triazole, aldehydes (e.g., 3-fluorophenoxyethyl derivatives), and ethyl 3-oxohexanoate in dimethylformamide (DMF) as a catalyst. Key steps include:
- Fusion of reactants at 100–120°C for 10–12 minutes .
- Cooling the mixture, followed by methanol addition and overnight crystallization.
- Purification via ethanol recrystallization, yielding >85% purity confirmed by melting point (205–207°C), FT-IR (C=N stretch at 1610–1630 cm⁻¹), and NMR (distinct ¹H signals for aryl and triazole protons) . For higher purity (>95%), column chromatography with gradients like EtOAc/light petroleum is recommended .
Q. How are structural and spectroscopic properties validated for triazolo[1,5-a]pyrimidine derivatives?
Comprehensive characterization involves:
- ¹H/¹³C NMR : Identification of substituent-specific shifts (e.g., 3-fluorophenoxy ethyl groups show δ 4.5–5.0 ppm for CH₂O and δ 6.8–7.2 ppm for aromatic protons) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 533 for derivatives with fluorophenyl groups) confirm molecular weight .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values within ±0.4% .
Q. What preliminary biological screening assays are used for these compounds?
Initial screening focuses on:
- Antimicrobial activity : Broth microdilution assays against ESKAPE pathogens (e.g., Enterococcus faecium), with MIC values ≤8 µg/mL considered promising .
- Antitumor activity : MTT assays on glioma or vascular smooth muscle cells, comparing IC₅₀ values to reference drugs like trapidil .
Advanced Research Questions
Q. How can synthetic yields be improved for analogs with bulky substituents (e.g., 3-fluorophenoxyethyl groups)?
- Solvent optimization : Replace DMF with ionic liquids (e.g., [BMIM][BF₄]) to enhance reaction rates and yields (up to 92%) via microwave-assisted synthesis .
- Catalytic additives : Use Rh/Ir complexes to stabilize intermediates during cyclization, reducing side products .
- Chiral resolution : Separate enantiomers via Chiralpak AD chromatography (heptane/isopropanol, 8:2) for stereospecific studies .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in antimicrobial or antitumor results often arise from:
- Substituent positioning : C-5 and C-7 substituents (e.g., trifluoromethyl groups) significantly modulate activity; SAR studies must compare positional isomers .
- Assay conditions : Standardize inoculum size (e.g., 1×10⁵ CFU/mL for E. faecium) and incubation time (18–24 hours) to minimize variability .
- Metabolic stability : Evaluate intrinsic clearance using liver microsomes; compounds with <15 µL/min/mg are prioritized for in vivo studies .
Q. What mechanistic insights exist for triazolo[1,5-a]pyrimidines targeting microbial cell walls?
- Macromolecular synthesis assays : Incorporation of radiolabeled precursors (e.g., ³H-D-alanine) shows inhibition of peptidoglycan crosslinking in E. faecium .
- Enzyme targeting : Adenylyl cyclase inhibition (D004791 class) correlates with reduced cAMP levels, disrupting biofilm formation .
Q. How are structure-activity relationships (SAR) explored for antitumor applications?
- Electron-deficient cores : Push-pull systems with 5,7-di(het)aryl groups enhance π-stacking with DNA/RNA, measured via UV-Vis (λₐbₛ 320–350 nm) and redox potentials (E₁/₂ −1.2 to −1.5 V) .
- Microtubule disruption : Immunofluorescence assays reveal mitotic arrest in HeLa cells at 10 µM, comparable to paclitaxel .
Methodological Considerations
Q. What analytical techniques quantify metabolic stability of these compounds?
- UPLC-MS/MS : Monitor parent compound depletion in liver microsomes (human/rat) over 60 minutes, using MRM transitions specific to the molecular ion .
- Intrinsic clearance (CLᵢₙₜ) : Calculated using the formula: CLᵢₙₜ = (ln 2 / t₁/₂) × (microsomal protein per mg liver × liver weight) .
Q. How are crystallographic studies conducted to validate target binding?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
